molecular formula C10H12N2O3 B8714569 Methyl 2-[(phenylcarbamoyl)amino]acetate

Methyl 2-[(phenylcarbamoyl)amino]acetate

Cat. No.: B8714569
M. Wt: 208.21 g/mol
InChI Key: AFAUJXCSTDWTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(phenylcarbamoyl)amino]acetate is a chemical compound of interest in organic and medicinal chemistry research. This molecule features a carbamate group within its structure, a functional group known to be a key pharmacophore in bioactive molecules . Compounds containing carbamate moieties are extensively investigated for their potential as enzyme inhibitors. For instance, certain carbamate derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are significant targets in neurological research . The carbamate functional group is also a critical component in the design of protecting groups for peptide synthesis, helping to suppress side reactions such as α-carbon racemization during coupling steps . Researchers may utilize this compound as a building block or intermediate in the synthesis of more complex molecules, such as those with potential antimicrobial properties, as seen in studies of metal complexes derived from anthranilic acid derivatives . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-(phenylcarbamoylamino)acetate

InChI

InChI=1S/C10H12N2O3/c1-15-9(13)7-11-10(14)12-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,14)

InChI Key

AFAUJXCSTDWTAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)NC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-[(phenylcarbamoyl)amino]acetate with analogous esters and carbamoyl derivatives, focusing on structural features, physicochemical properties, and applications.

Structural Analogues

Compound Name Key Structural Differences Molecular Formula Key Applications/Findings Reference
This compound Methyl ester, phenylcarbamoyl-amino backbone C₁₀H₁₁N₂O₃* Potential pharmaceutical intermediate
Ethyl 2-phenylacetoacetate Ethyl ester, phenylacetoacetate backbone C₁₂H₁₄O₃ Precursor in illicit drug synthesis
Methyl 2-(3-(phenylcarbamoyl)-6-oxo...)acetate Fused dihydropyridazinone ring C₁₅H₁₅N₃O₅S Discontinued research compound
Atorvastatin methyl ester Complex pyrrole-carbamoyl-statin framework C₃₄H₃₇FN₂O₅ Cholesterol-lowering prodrug
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano and methylcarbamoyl groups C₅H₇N₃O₂ Uncharacterized toxicity

*Note: Molecular formula for this compound is inferred from structural analogs.

Physicochemical Properties

  • Lipophilicity: Carbamoyl derivatives like this compound exhibit moderate lipophilicity, comparable to ethyl 2-phenylacetoacetate (log k ≈ 2.1–2.5 via HPLC) . This property influences their bioavailability and utility in drug design.
  • Crystallinity: X-ray diffraction data for related compounds (e.g., methyl 2-[(4-chloro-2-methoxy...)amino]acetate) reveal planar carbamoyl groups and hydrogen-bonded networks, suggesting similar crystalline behavior .
  • Stability : Methyl esters generally show greater hydrolytic stability than ethyl analogs under acidic conditions, a critical factor in storage and synthesis .

Key Research Findings

Catalytic Efficiency : Yb(OTf)₃ achieves >90% yield in carbamoyl coupling reactions, outperforming traditional acid catalysts .

Structural Insights : X-ray studies confirm the planar geometry of phenylcarbamoyl groups, which stabilize intermolecular interactions in crystalline lattices .

Stability Trends: Methyl esters exhibit longer shelf lives (≥5 years at -20°C) compared to ethyl analogs, as noted for Methyl 2-phenylacetoacetate .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-[(phenylcarbamoyl)amino]acetate, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via a carbamoylation reaction. A common approach involves coupling phenyl isocyanate with methyl 2-aminoacetate under anhydrous conditions. Key parameters include:

  • Solvent Choice : Use aprotic solvents (e.g., THF or DCM) to minimize hydrolysis of the isocyanate .
  • Temperature : Maintain 0–5°C to control exothermic reactions and reduce side products.
  • Catalysts : Triethylamine (TEA) or DMAP can enhance reaction efficiency .
    For optimization, monitor reaction progress via TLC or HPLC. Purity can be improved by recrystallization from ethanol/water mixtures.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the phenylcarbamoyl group (e.g., aromatic protons at δ 7.1–7.5 ppm, carbamate carbonyl at ~155 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carbamoyl NH and ester carbonyl) .
  • HPLC-MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers troubleshoot low yields during purification?

Methodological Answer: Low yields often stem from:

  • Hydrolysis of the Carbamate : Ensure anhydrous conditions during synthesis and purification.
  • Side Reactions : Use scavengers (e.g., molecular sieves) to trap excess isocyanate.
  • Chromatographic Losses : Optimize column chromatography with gradient elution (e.g., hexane/ethyl acetate) or switch to preparative HPLC for polar byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methyl substitution) impact the compound’s reactivity and bioactivity?

Methodological Answer:

  • Fluorination at the Phenyl Ring : Enhances metabolic stability and alters electronic properties. For example, 4-fluoro analogs (see []) show improved enzyme inhibition due to increased electron-withdrawing effects .
  • Methyl Substituents : Introducing methyl groups on the acetamide backbone (as in []) can sterically hinder hydrolysis, improving pharmacokinetic stability.
    Experimental Design : Compare analogs using kinetic studies (e.g., half-life in simulated gastric fluid) and docking simulations to map steric/electronic interactions with target proteins .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., fixed incubation times, uniform cell lines).
  • Impurity Effects : Re-evaluate compound purity via LC-MS and retest activity. For example, trace hydrazine in synthetic batches can artificially inflate cytotoxicity .
  • Solubility Differences : Use consistent solvents (e.g., DMSO with <0.1% water) to ensure uniform bioavailability .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolysis Kinetics : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC and identify products (e.g., phenylurea derivatives) .
  • Light/Thermal Stability : Store samples under accelerated conditions (40°C, 75% RH) and analyze degradation pathways using Q-TOF-MS .

Q. How can crystallographic data inform drug design for this compound?

Methodological Answer: X-ray structures (e.g., [ ]) reveal:

  • Hydrogen-Bond Networks : The carbamoyl NH forms H-bonds with ester carbonyls, stabilizing the crystal lattice. Mimicking these interactions can enhance solid-state stability in formulations.
  • Torsional Angles : Adjust substituents to optimize conformational flexibility for target binding (e.g., chromen-4-one hybrids in [] showed anti-cancer activity via planar aromatic stacking) .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

Methodological Answer:

  • Fluorescence-Based Assays : Measure inhibition of serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC).
  • SPR Analysis : Quantify binding affinity to target enzymes (e.g., carbonic anhydrase) with immobilization on sensor chips .
  • IC50 Determination : Use dose-response curves (0.1–100 µM) and validate with Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Structural Analogs

CompoundModificationHalf-Life (pH 7.4)IC50 (µM)
This compoundNone2.3 h45.2
4-Fluoro analog ([])Fluorination5.1 h18.7
Trifluoromethyl analog ([])CF3 substitution8.9 h9.4

Q. Table 2: Crystallographic Parameters ([])

ParameterValue
Space GroupP21/n
Unit Cell Dimensionsa = 7.5845 Å, b = 14.7024 Å, c = 18.1433 Å
Dihedral Angle (Chromen-4-one vs. Phenyl)57.9°

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